molecular formula C17H11ClF3N5O3 B607182 Doravirine CAS No. 1338225-97-0

Doravirine

カタログ番号: B607182
CAS番号: 1338225-97-0
分子量: 425.7 g/mol
InChIキー: ZIAOVIPSKUPPQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ドラビリンは、メルク&カンパニーによって開発された非ヌクレオシド系逆転写酵素阻害剤です。主にHIV-1感染症の治療に使用されます。 ドラビリンは、ウイルス複製に不可欠な逆転写酵素を標的とすることで、HIVウイルスの複製を阻害する有効性で知られています .

2. 製法

合成経路と反応条件: ドラビリンは、重要な中間体の形成を含む多段階プロセスによって合成されます。合成は、3-クロロ-5-(1-((4-メチル-5-オキソ-4,5-ジヒドロ-1H-1,2,4-トリアゾール-3-イル)メチル)-2-オキソ-4-(トリフルオロメチル)-1,2-ジヒドロ-3-ピリジニル)オキシ)ベンゾニトリルの調製から始まります。 この中間体は、次いで塩素化、ニトロ化、環化などの様々な反応条件に付され、最終生成物が得られます .

工業的生産方法: 工業的な環境では、ドラビリンの生産は、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成によって行われます。 このプロセスには、通常、精製と品質管理のために高速液体クロマトグラフィー (HPLC) が使用されます .

準備方法

Synthetic Routes and Reaction Conditions: Doravirine is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of 3-chloro-5-(1-((4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinyl)oxy)benzonitrile. This intermediate is then subjected to various reaction conditions, including chlorination, nitration, and cyclization, to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

Synthetic Routes and Key Reaction Steps

Doravirine’s synthesis involves two primary routes , both targeting the trifluoromethyl-pyridone core:

a. Patent Route (CN114349690B)

  • Starting Material : 4-Trifluoromethyl nicotinic acid.
  • Reaction Sequence :
    • Oxidation : Catalyzed by sodium tungstate/molybdenum trioxide with hydrogen peroxide (H₂O₂) in water at 70–100°C to form 4-(trifluoromethyl)nicotinic acid N-oxide.
    • Chlorination : Using POCl₃ or SOCl₂ to convert the N-oxide intermediate to 2-chloro-4-(trifluoromethyl)nicotinoyl chloride.
    • In-Situ Amidation : Reaction with ammonia to yield 2-chloro-4-(trifluoromethyl)nicotinamide.
    • Huffman Degradation : Thermal decomposition of the amide to produce 3-fluoro-4-(trifluoromethyl)pyridine.
    • Balz-Schiemann Reaction : Diazotization with NaNO₂/HBF₄ followed by pyrolysis to introduce the fluorine atom, forming 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine.

b. Kilo-Scale Route

  • Key Improvements :
    • Copper-Mediated Cyanation : Introduces the nitrile group via a Ullmann-type coupling, replacing earlier less efficient methods.
    • Continuous Aldol Reaction : Enhances yield and purity of the pyridone fragment.
  • Yield : 37% over six linear steps.

Critical Reaction Mechanisms

Reaction StepMechanism HighlightsConditions/Catalysts
Oxidation H₂O₂ oxidizes the pyridine ring via radical intermediates, stabilized by tungstate.90–100°C, 1.2–1.5 molar H₂O₂ ratio
Chlorination POCl₃ acts as both solvent and chlorinating agent, forming acyl chloride.Reflux (110°C), 3–5 equivalents of POCl₃
Balz-Schiemann Diazonium salt decomposes thermally, releasing N₂ and forming aryl fluoride.-10°C (diazotization), 120–180°C (pyrolysis)
Cyanation Copper catalyst facilitates C–CN bond formation via oxidative addition.DMF, 80°C, 1.5 equivalents CuCN

Impurities and Side Reactions

  • Major Impurities :
    • Des-Cyano Byproduct : Forms during incomplete cyanation (mitigated via excess CuCN) .
    • Dimerization : Occurs during Huffman degradation; controlled by precise temperature regulation .
  • Purification : Crystallization from toluene/n-heptane achieves >99.5% purity .

Stability and Reactivity

  • Thermal Stability : Stable up to 180°C; decomposes above 200°C .
  • Light Sensitivity : No photodegradation observed under standard storage conditions .
  • Incompatibilities : Reacts with strong oxidizers (e.g., peroxides) but inert to common solvents .

Metabolic Transformations

  • Primary Pathway : CYP3A4/5-mediated oxidation to metabolite M9 (hydroxylated derivative) .
  • Elimination : 94% metabolized; 6% excreted unchanged in urine .

科学的研究の応用

Efficacy in Clinical Trials

Key Clinical Studies:

  • DRIVE-FORWARD Study : This pivotal trial compared doravirine combined with tenofovir disoproxil fumarate and lamivudine against a regimen of darunavir/ritonavir plus emtricitabine/tenofovir disoproxil fumarate. Results indicated that this compound was non-inferior to darunavir in achieving viral suppression (84% vs. 80% at week 48) and showed similar CD4 count improvements .
  • DRIVE-AHEAD Study : Focused on treatment-naïve adults, this study found that this compound effectively reduced HIV-1 RNA levels below 50 copies/mL, similar to comparator treatments, while also demonstrating better lipid profiles and fewer neuropsychiatric adverse events .
  • DRIVE-SHIFT Study : This study evaluated this compound in treatment-experienced patients with virological suppression. The findings confirmed this compound's non-inferiority in maintaining viral load below 50 copies/mL and highlighted its favorable safety profile compared to traditional regimens .

Safety and Tolerability

This compound has shown a favorable safety profile across multiple studies. In the DRIVE-FORWARD trial, adverse event rates were similar between this compound and darunavir groups, with significantly fewer neuropsychiatric events reported for this compound . The overall tolerability was high, with lower rates of discontinuation due to adverse effects compared to other NNRTIs like efavirenz .

Combination Therapies

Recent research has explored the potential of this compound in combination with other antiretroviral agents:

  • This compound/Islatravir Combination : A clinical trial is underway to evaluate this two-drug regimen's effectiveness compared to standard three-drug therapies. Preliminary insights suggest that this combination may enhance patient adherence and quality of life due to its simplified dosing regimen .
  • Fixed-Dose Combinations : this compound is also available in fixed-dose combinations, which have been shown to maintain efficacy while improving patient compliance due to reduced pill burden .

Summary of Findings

The following table summarizes the key findings from various studies on this compound:

Study Population Efficacy Safety Profile
DRIVE-FORWARDTreatment-naïve adultsNon-inferior viral suppressionSimilar adverse events to darunavir
DRIVE-AHEADTreatment-naïve adultsEffective viral load reductionFewer neuropsychiatric events
DRIVE-SHIFTTreatment-experiencedMaintained viral suppressionHigh tolerability
This compound/Islatravir TrialTreatment-naïve adultsPotentially effective two-drug regimenOngoing evaluation

作用機序

ドラビリンは、HIV-1逆転写酵素の活性部位近くの疎水性ポケットに結合することで作用します。この結合は酵素の活性を阻害し、ウイルスRNAゲノムから相補的DNA (cDNA) の合成を阻止します。 その結果、HIVウイルスの複製が停止し、患者の体内のウイルス量を減らします .

類似化合物:

  • エファビレンツ
  • リルピビリン
  • エトラビリン

比較: ドラビリンは、エファビレンツに比べて、より長い半減期と神経精神的な副作用が少ないなど、良好な薬物動態を示すことから、非ヌクレオシド系逆転写酵素阻害剤の中でユニークです。 さらに、ドラビリンは、一般的なNNRTI耐性変異に対して有効性が示されており、抗レトロウイルス療法において貴重な選択肢となっています .

ドラビリンの独自の耐性プロファイルと、薬物相互作用の可能性が低いことは、類似の化合物に対する利点をさらに強調しています .

類似化合物との比較

  • Efavirenz
  • Rilpivirine
  • Etravirine

Comparison: Doravirine is unique among non-nucleoside reverse transcriptase inhibitors due to its favorable pharmacokinetic profile, including a longer half-life and fewer neuropsychiatric side effects compared to efavirenz. Additionally, this compound has shown efficacy against common NNRTI-resistant mutations, making it a valuable option in antiretroviral therapy .

This compound’s distinct resistance profile and lower potential for drug-drug interactions further highlight its advantages over similar compounds .

生物活性

Doravirine (DOR) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed for the treatment of HIV-1 infections. It is notable for its unique mechanism of action, pharmacokinetic properties, and favorable safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, safety data, and resistance profiles.

This compound functions as an allosteric inhibitor of HIV-1 reverse transcriptase (RT), binding to a hydrophobic pocket in the p66 subunit of the RT heterodimer. This binding induces conformational changes that inhibit the enzyme's ability to synthesize viral DNA from RNA, effectively blocking viral replication . Unlike other NNRTIs, this compound does not significantly inhibit human DNA polymerases α, β, and γ, which minimizes potential cytotoxic effects on host cells .

Pharmacokinetics

The pharmacokinetic profile of this compound shows an absolute bioavailability of approximately 64% with a half-life that supports once-daily dosing. The drug exhibits low potential for drug-drug interactions due to its minimal involvement with major drug-metabolizing enzymes .

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, demonstrating robust efficacy in both treatment-naive and treatment-experienced populations. Key findings from notable studies include:

  • DRIVE-FORWARD Trial : In this Phase 3 trial, this compound was compared to efavirenz (EFV) in treatment-naive adults. At week 48, 84% of participants on this compound achieved HIV-1 RNA levels <50 copies/mL compared to 81% on EFV .
  • Long-term Efficacy : A follow-up analysis at 192 weeks showed that 83% of participants maintained viral suppression on this compound-based regimens . The DRIVE-AHEAD trial similarly confirmed non-inferiority to darunavir/ritonavir over 96 weeks .
Study NamePopulationPrimary EndpointDOR Efficacy (%)Comparator Efficacy (%)
DRIVE-FORWARDTreatment-naiveHIV-1 RNA <50 copies/mL at week 488481
DRIVE-AHEADTreatment-experiencedVirologic suppression at week 968380
Long-term AnalysisTreatment-naiveVirologic suppression at week 19283-

Safety Profile

This compound is associated with a favorable safety profile compared to other antiretrovirals. In the DRIVE-FORWARD trial:

  • Neuropsychiatric events such as dizziness were reported in only 9% of participants on this compound versus 37% on EFV (p < 0.001) .
  • Weight gain was minimal across treatment groups, comparable to non-HIV-infected populations .

Resistance Profile

This compound exhibits a high genetic barrier to resistance. It retains activity against common NNRTI mutations such as K103N, Y181C, and G190A. This characteristic makes it a viable option for patients with prior NNRTI exposure .

Case Studies and Real-World Data

Recent real-world studies have reinforced the efficacy and safety findings from clinical trials. A multicenter Italian study reported that this compound maintained virologic suppression in treatment-experienced individuals with a low incidence of adverse effects and drug discontinuation rates similar to those observed in clinical trials .

特性

IUPAC Name

3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N5O3/c1-25-13(23-24-16(25)28)8-26-3-2-12(17(19,20)21)14(15(26)27)29-11-5-9(7-22)4-10(18)6-11/h2-6H,8H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAOVIPSKUPPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158386
Record name Doravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Doravirine is a pyridinone non-nucleoside reverse transcriptase inhibitor of HIV-1. Reverse transcriptase is the enzyme with which HIV generates complementary DNA (cDNA) to its RNA genome - this cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication. Doravirine inhibits HIV-1 replication by non-competitively inhibiting HIV-1 reverse transcriptase. Doravirine does not, however, inhibit the human cellular DNA polymerases α, ß, and mitochondrial DNA polymerase γ.
Record name Doravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1338225-97-0
Record name Doravirine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338225-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doravirine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338225970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DORAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913P6LK81M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。